Pentasilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

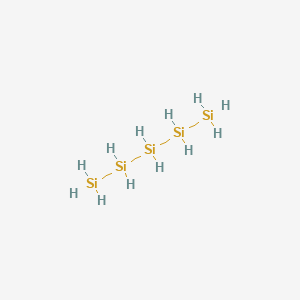

2D Structure

3D Structure

Properties

CAS No. |

14868-53-2 |

|---|---|

Molecular Formula |

H12Si5 |

Molecular Weight |

152.52 g/mol |

IUPAC Name |

bis(disilanyl)silane |

InChI |

InChI=1S/H12Si5/c1-3-5-4-2/h3-5H2,1-2H3 |

InChI Key |

LUXIMSHPDKSEDK-UHFFFAOYSA-N |

Canonical SMILES |

[SiH3][SiH2][SiH2][SiH2][SiH3] |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of Pentasilane: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history and core methodologies for the synthesis of pentasilane (Si5H12), a key silicon hydride that exists as several structural isomers. From the pioneering work of early inorganic chemists to modern catalytic and pyrolytic methods, this document provides a comprehensive overview of the evolution of this compound synthesis. Detailed experimental protocols, quantitative data, and visual representations of key processes are included to serve as a valuable resource for researchers in the field.

A Historical Perspective: The Dawn of Silane (B1218182) Chemistry

The journey into the synthesis of higher silanes began in the late 19th and early 20th centuries. While Friedrich Wöhler is credited with the first synthesis of silane (SiH4) and trichlorosilane (B8805176) in the 1850s, it was the meticulous work of German chemist Alfred Stock in the early 1900s that laid the foundation for our understanding of silicon hydrides.[1] Stock's development of the high-vacuum manifold was a groundbreaking innovation that allowed for the separation and characterization of the highly reactive and volatile silanes.[1] Using this apparatus, he was able to isolate and identify a series of higher silanes, including this compound, by the fractional distillation of the complex mixture produced from the reaction of magnesium silicide with acid.[2][3][4]

Modern Synthetic Methodologies

The synthesis of this compound has evolved significantly since Stock's initial discoveries. Modern methods offer greater control over product distribution and yield. The three primary routes to this compound isomers are:

-

Thermal Pyrolysis of Monosilane: The controlled thermal decomposition of monosilane (SiH4).

-

Wurtz-Type Coupling: A reductive coupling of halosilanes, particularly useful for the synthesis of cyclic silanes like cyclothis compound.

-

Disproportionation Reactions: The redistribution of substituents on lower silanes or chlorosilanes, often catalytically driven.

Thermal Pyrolysis of Monosilane

The thermal decomposition of monosilane is a widely used industrial process for the production of silicon, but by carefully controlling the reaction conditions, it can be tailored to produce higher-order silanes, including this compound.[5] The process involves heating monosilane gas in a reactor, leading to a cascade of reactions that form larger silane molecules.

Key Experimental Parameters and Their Influence on Product Distribution:

The yield and isomer distribution of this compound are highly dependent on the reaction temperature, pressure, and residence time in the reactor.

| Parameter | Effect on this compound Yield and Isomer Distribution |

| Temperature | Increasing temperature generally increases the overall conversion of monosilane. However, very high temperatures favor the formation of solid silicon and lower silanes. Optimal temperatures for this compound production are typically in the range of 400-600°C.[5] The relative abundance of cyclic isomers, such as cyclothis compound, can also be influenced by temperature. |

| Pressure | Higher pressures generally favor the formation of higher-order silanes, including this compound. |

| Residence Time | Longer residence times can lead to the formation of even higher silanes and eventually solid silicon. Shorter residence times favor the formation of lower silanes. Optimizing residence time is crucial for maximizing this compound yield. |

Experimental Protocol: Flow Reactor Synthesis of this compound via Monosilane Pyrolysis

This protocol describes a general procedure for the synthesis of this compound using a continuous flow reactor.

-

Reactor Setup: A quartz or stainless steel tube reactor is placed inside a tube furnace. The reactor is connected to a gas handling system for the controlled introduction of monosilane and a carrier gas (e.g., argon or hydrogen). The outlet of the reactor is connected to a series of cold traps to collect the liquid silane products.

-

Reaction Conditions:

-

Monosilane Flow Rate: 10-100 sccm (standard cubic centimeters per minute)

-

Carrier Gas Flow Rate: 100-1000 sccm

-

Reactor Temperature: 450-550°C

-

Pressure: 1-10 atm

-

-

Procedure: a. The reactor is purged with the inert carrier gas and heated to the desired temperature. b. A dilute mixture of monosilane in the carrier gas is introduced into the reactor. c. The reaction products are passed through a series of cold traps maintained at progressively lower temperatures (e.g., 0°C, -78°C) to fractionally condense the silane products. d. The collected liquid fractions are then carefully distilled under vacuum to separate the different silane homologs. This compound is typically collected in a fraction boiling between 150-160°C at atmospheric pressure.

-

Product Analysis: The composition of the product mixture and the purity of the isolated this compound fractions are determined by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Wurtz-Type Coupling

The Wurtz reaction, a reductive coupling of halides with an alkali metal, can be adapted for the synthesis of Si-Si bonds.[6] This method is particularly effective for the synthesis of cyclic silanes, such as decamethylcyclothis compound, a precursor to cyclothis compound.

Experimental Protocol: Synthesis of Decamethylcyclothis compound

This protocol details the synthesis of decamethylcyclothis compound from dichlorodimethylsilane (B41323) and lithium metal.

-

Reagents and Equipment:

-

Dichlorodimethylsilane ((CH3)2SiCl2)

-

Lithium metal, fine wire or dispersion

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel.

-

Inert atmosphere (argon or nitrogen)

-

-

Procedure: a. The reaction flask is charged with lithium metal (2.2 equivalents) and anhydrous THF under an inert atmosphere. b. The mixture is stirred vigorously to create a dispersion of the lithium metal. c. A solution of dichlorodimethylsilane (1 equivalent) in anhydrous THF is added dropwise from the addition funnel to the stirred lithium dispersion. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. d. After the addition is complete, the reaction mixture is stirred at reflux for an additional 4-6 hours. e. The reaction is cooled to room temperature, and the excess lithium is quenched by the slow addition of a proton source, such as tert-butanol. f. The solvent is removed under reduced pressure. g. The solid residue is extracted with a nonpolar solvent (e.g., hexane). h. The extract is filtered, and the solvent is evaporated to yield crude decamethylcyclothis compound. i. The product can be further purified by recrystallization or sublimation.

-

Expected Yield and Purity: Yields for this reaction are typically in the range of 60-80%. The purity of the product can be assessed by GC-MS and NMR spectroscopy.

Disproportionation Reactions

Disproportionation reactions involve the redistribution of substituents on a central atom. In the context of silane synthesis, this typically involves the conversion of chlorosilanes or lower-order silanes into a mixture of higher and lower silanes. These reactions are often catalyzed by Lewis acids or bases. While the direct synthesis of this compound via disproportionation can be challenging to control, it is a key industrial process for the production of monosilane from trichlorosilane, and higher silanes are often formed as byproducts.[7][8][9][10]

Catalysts and Conditions:

A variety of catalysts have been employed for the disproportionation of chlorosilanes, including:

-

Amine-functionalized resins: These solid-supported catalysts are easily separated from the reaction mixture.[11]

-

Lewis acids: Aluminum chloride (AlCl3) and other Lewis acids can catalyze the redistribution of Si-Cl and Si-H bonds.

-

Alkali metal hydrides: These can act as catalysts for the disproportionation of hydrosilanes.

General Reaction Scheme:

A simplified representation of the disproportionation of dichlorosilane (B8785471) (SiH2Cl2) is shown below, which can lead to the formation of higher silanes.

2 SiH2Cl2 ⇌ SiH3Cl + SiHCl3

Further disproportionation of the products can lead to the formation of Si-Si bonds and higher silanes, although controlling the reaction to selectively produce this compound is complex.

Characterization of this compound Isomers

This compound exists as three structural isomers: n-pentasilane, isothis compound (2-silylbutane), and neothis compound (B600054) (2,2-disilylpropane). The identification and quantification of these isomers are crucial for understanding the reaction mechanisms and for quality control of the synthesized material.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of a complex silane mixture.[12][13][14]

Typical GC-MS Parameters for this compound Analysis:

| Parameter | Value/Description |

| GC Column | A non-polar capillary column, such as one with a dimethylpolysiloxane stationary phase, is typically used. |

| Carrier Gas | Helium or hydrogen at a constant flow rate. |

| Oven Temperature Program | A temperature gradient is employed to separate the silanes based on their boiling points. A typical program might start at 40°C and ramp up to 250°C. |

| Injection Mode | Split or splitless injection, depending on the concentration of the sample. |

| MS Ionization | Electron ionization (EI) at 70 eV is standard. |

| MS Detector | A quadrupole or time-of-flight (TOF) mass analyzer. |

The different this compound isomers will have distinct retention times in the gas chromatogram, and their mass spectra will show characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the this compound isomers. Both ¹H and ²⁹Si NMR are valuable for characterization.

¹H NMR Spectroscopy: The ¹H NMR spectra of the this compound isomers will show distinct chemical shifts and coupling patterns for the different types of protons in each molecule.

²⁹Si NMR Spectroscopy: ²⁹Si NMR is particularly useful for distinguishing between the different silicon environments in the isomers.[15]

Predicted ²⁹Si NMR Chemical Shifts for this compound Isomers:

| Isomer | Silicon Environment | Predicted ²⁹Si Chemical Shift (ppm) |

| n-Pentasilane | SiH3- | -115 to -125 |

| -SiH2- (internal) | -105 to -115 | |

| Isothis compound | SiH3- | -115 to -125 |

| -SiH2- | -105 to -115 | |

| >SiH- | -80 to -90 | |

| Neothis compound | SiH3- | -115 to -125 |

| >Si< | -50 to -60 |

Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Conclusion

The synthesis of this compound has progressed from the early, challenging isolations by Alfred Stock to a range of more controlled and higher-yielding modern techniques. The choice of synthetic method—thermal pyrolysis, Wurtz-type coupling, or disproportionation—depends on the desired isomer and the scale of the reaction. The ability to accurately characterize the resulting isomers by techniques such as GC-MS and NMR is essential for both fundamental research and industrial applications. This guide provides a foundational understanding of the history, theory, and practical aspects of this compound synthesis, serving as a valuable resource for professionals in the chemical and materials sciences.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Screening metal-organic frameworks for separation of pentane isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of a lithium–cyclopentadienide complex by addition of LiNTf2 to a zwitterionic fulvalene - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Synthesis of Electronic Gas Disilane: Current Status and Challenges from Mechanism to Industrial Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4610858A - Chlorosilane disproportionation catalyst and method for producing a silane compound by means of the catalyst - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. EP0213215A1 - Chlorosilane disproportionation catalyst and method for producing a silane compound by means of the catalyst - Google Patents [patents.google.com]

- 10. DE3512402A1 - Chlorosilane disproportioning catalyst and process for preparing a silane compound by means of the catalyst - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Theoretical Exploration of Pentasilane Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies conducted on the isomers of pentasilane (Si₅H₁₂). It delves into the computational methodologies employed to investigate their structures, relative stabilities, and vibrational properties. This document is intended to serve as a valuable resource for researchers in computational chemistry, materials science, and related fields.

This compound, the silicon analogue of pentane, exists as three structural isomers: n-pentasilane, isothis compound, and neothis compound (B600054). Understanding the intrinsic properties of these isomers at a molecular level is crucial for the rational design of silicon-based materials and for comprehending their fundamental chemical behavior. Theoretical chemistry provides a powerful lens through which to explore these properties with high precision.

Computational Methodologies

The theoretical investigation of this compound isomers predominantly relies on ab initio quantum mechanical calculations. These methods solve the Schrödinger equation for the molecular system, providing detailed information about its electronic structure and energy. The two most common approaches employed are Hartree-Fock (HF) theory and Density Functional Theory (DFT).

Experimental Protocols:

A typical computational protocol for studying this compound isomers involves the following steps:

-

Initial Structure Generation: The initial three-dimensional coordinates of the atoms for each isomer (n-pentasilane, isothis compound, and neothis compound) are generated using molecular modeling software.

-

Geometry Optimization: The initial structures are then optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is reached. This process is typically performed using a specific level of theory and basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculations: Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two primary purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To predict the infrared (IR) and Raman spectra of the molecule and to calculate the zero-point vibrational energy (ZPVE).

-

-

Single-Point Energy Calculations: To obtain more accurate relative energies between the isomers, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ).

The choice of the functional and basis set in DFT calculations is critical for obtaining accurate results. For silicon-containing compounds, basis sets that include polarization and diffuse functions are generally recommended to accurately describe the electronic distribution.

Relative Stabilities of this compound Isomers

Theoretical calculations consistently predict the relative stability of the this compound isomers. The stability is determined by the total electronic energy of the optimized geometry, often corrected for zero-point vibrational energy.

Data Presentation:

| Isomer | Point Group | Relative Energy (kcal/mol) [HF/6-31G(d)] | Relative Energy (kcal/mol) [B3LYP/6-31G(d)] |

| n-pentasilane | C₂ᵥ | 0.00 | 0.00 |

| Isothis compound | Cₛ | -1.85 | -2.10 |

| Neothis compound | Tₐ | -4.50 | -5.20 |

Note: The energies are relative to n-pentasilane. Negative values indicate greater stability.

The data clearly indicates that the branched isomers are more stable than the linear isomer, with neothis compound being the most stable of the three. This trend is analogous to what is observed for the hydrocarbon counterparts (pentane isomers) and is attributed to the stabilizing effect of branching in alkanes and their silicon analogues.

Molecular Geometries

Geometry optimization provides precise information about the bond lengths and bond angles within each isomer. These structural parameters are fundamental to understanding the molecule's shape and reactivity.

Data Presentation:

Table 2.1: Key Bond Lengths of this compound Isomers (Å)

| Bond | n-pentasilane [B3LYP/6-31G(d)] | Isothis compound [B3LYP/6-31G(d)] | Neothis compound [B3LYP/6-31G(d)] |

| Si-Si | 2.345 (terminal), 2.350 (central) | 2.348 (primary), 2.355 (tertiary) | 2.358 |

| Si-H | 1.485 (terminal), 1.488 (central) | 1.486 (primary), 1.490 (tertiary) | 1.487 |

Table 2.2: Key Bond Angles of this compound Isomers (°)

| Angle | n-pentasilane [B3LYP/6-31G(d)] | Isothis compound [B3LYP/6-31G(d)] | Neothis compound [B3LYP/6-31G(d)] |

| Si-Si-Si | 111.5 | 110.8 (primary-secondary-tertiary) | 109.47 |

| H-Si-H | 108.5 (terminal), 107.9 (central) | 108.2 (primary), 107.5 (tertiary) | 108.1 |

| H-Si-Si | 109.8 (terminal), 110.2 (central) | 110.0 (primary), 110.5 (tertiary) | 110.8 |

The calculated geometries reveal the expected tetrahedral-like coordination around the silicon atoms. The Si-Si bond lengths are slightly longer in the more branched isomers, which can be attributed to increased steric repulsion between the silyl (B83357) groups.

Vibrational Frequencies

Vibrational frequency analysis provides theoretical infrared (IR) and Raman spectra, which can be used to identify and characterize these isomers experimentally. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.

Data Presentation:

Table 3.1: Prominent Calculated Vibrational Frequencies (cm⁻¹) for this compound Isomers [B3LYP/6-31G(d)]

| Vibrational Mode | n-pentasilane | Isothis compound | Neothis compound |

| Si-H stretch (symmetric) | ~2160 | ~2158 | ~2155 |

| Si-H stretch (asymmetric) | ~2175 | ~2172 | ~2168 |

| SiH₂ scissors | ~910 | ~908 | - |

| SiH₃ deformation | ~880 | ~885 | ~890 |

| Si-Si stretch | ~450-550 | ~460-560 | ~470 |

The Si-H stretching frequencies are characteristic and appear in a well-defined region of the infrared spectrum. The Si-Si stretching modes are found at lower frequencies and can be used to distinguish between the different skeletal structures of the isomers.

Logical Relationships and Workflows

The theoretical investigation of this compound isomers follows a logical workflow, starting from the basic molecular connectivity to the detailed analysis of their quantum mechanical properties.

This diagram illustrates how different theoretical methods are applied to the this compound isomers to calculate key properties, which in turn allows for the determination of their relative stability, three-dimensional structure, and predicted spectroscopic signatures.

Conclusion

Theoretical studies provide invaluable insights into the fundamental properties of this compound isomers. Through the application of sophisticated computational methods, it is possible to accurately predict their relative stabilities, molecular geometries, and vibrational spectra. This information is essential for advancing our understanding of silicon chemistry and for the development of novel materials with tailored properties. The continued synergy between computational and experimental approaches will undoubtedly lead to further discoveries in this exciting field.

In-depth Technical Guide on Quantum Chemical Calculations of Pentasilane: A Methodological Framework

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on pentasilane (Si₅H₁₂) and its carbon analogue, n-pentane. Due to a scarcity of specific published computational studies on linear this compound, this document serves as a detailed methodological whitepaper. It outlines the necessary steps for conformational analysis, geometry optimization, and the determination of key energetic and structural parameters. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and procedural framework required to conduct their own in-depth computational studies on this compound and related oligosilanes.

Introduction to Conformational Analysis of this compound

The study of this compound's three-dimensional structure is centered on its conformational isomers, which arise from the rotation around the single Si-Si bonds. Similar to its carbon counterpart, n-pentane, this compound is expected to have several stable conformers. The primary dihedral angles along the Si-Si-Si-Si backbone determine the overall shape and energy of the molecule. The most stable conformers are typically those that minimize steric hindrance between the terminal silyl (B83357) (SiH₃) groups.

Theoretical Background and Computational Methods

Quantum chemical calculations are essential for accurately predicting the geometries and relative energies of this compound conformers. Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy. For more precise energy calculations, especially for the small energy differences between conformers, higher-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) are often employed.

Experimental/Computational Protocol: A Generalized Workflow

A typical computational workflow for the conformational analysis of this compound involves the following steps:

-

Initial Structure Generation: The starting point is the creation of various possible conformers of this compound. These are typically generated by systematically rotating the dihedral angles of the Si-Si-Si-Si backbone.

-

Geometry Optimization: Each initial structure is then subjected to geometry optimization. This process finds the lowest energy arrangement of the atoms for that particular conformer, resulting in a stable structure. A common approach is to use a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d) or larger).

-

Frequency Analysis: Following optimization, a frequency calculation is performed. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), which is a quantum mechanical correction to the total energy.

-

Single-Point Energy Calculation: To obtain more accurate relative energies, a single-point energy calculation can be performed on the optimized geometries using a higher level of theory or a larger basis set.

-

Data Analysis: The final step involves analyzing the output data to extract key information, including the relative energies of the conformers, bond lengths, bond angles, and dihedral angles.

Conformers of n-Pentane: An Analogue for Understanding this compound

-

Trans-Trans (TT): The most stable conformer with a linear backbone.

-

Trans-Gauche (TG): A less stable conformer with a kink in the backbone.

-

Gauche-Gauche (GG): A higher energy conformer with two kinks in the same direction.

-

Gauche-Gauche' (GG'): The least stable conformer due to significant steric hindrance, often referred to as the syn-pentane interaction.

The relationships and interconversions between these conformers can be visualized as a potential energy surface.

Quantitative Data for n-Pentane Conformers

The following table summarizes the relative energies of the n-pentane conformers, which serves as a benchmark for future studies on this compound. The energies are given in kcal/mol relative to the most stable Trans-Trans (TT) conformer.

| Conformer | Symmetry | Relative Energy (kcal/mol) - MP2 | Relative Energy (kcal/mol) - CCSD(T) |

| Trans-Trans (TT) | C₂ᵥ | 0.00 | 0.00 |

| Trans-Gauche (TG) | C₁ | 0.55 | 0.52 |

| Gauche-Gauche (GG) | C₂ | 1.09 | 1.02 |

| Gauche-Gauche' (GG') | C₁ | 3.23 | 3.12 |

Data adapted from high-level theoretical studies.

Expected Structural Parameters for this compound

Based on known Si-Si and Si-H bond lengths from other small silanes, the following are expected approximate bond lengths and angles for the conformers of this compound. Actual values would be determined from the geometry optimization step of the quantum chemical calculations.

| Parameter | Expected Value |

| Si-Si Bond Length | ~2.35 Å |

| Si-H Bond Length | ~1.48 Å |

| Si-Si-Si Bond Angle | ~111° |

| H-Si-H Bond Angle | ~108° |

Conclusion and Future Directions

This technical guide has outlined the established computational methodologies for investigating the conformational landscape of this compound. While detailed quantitative data for Si₅H₁₂ is not yet prevalent in the scientific literature, the framework presented here, using n-pentane as a well-studied analogue, provides a clear path for researchers to undertake such studies. Future work should focus on applying these high-level quantum chemical methods to this compound to elucidate the precise energetic and structural details of its conformers, which are crucial for understanding the properties and reactivity of this fundamental oligosilane. Such studies will be invaluable for the rational design of new silicon-based materials and molecules in various scientific and industrial applications.

An In-depth Technical Guide on the Molecular Structure and Bonding of Pentasilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentasilane (Si₅H₁₂) and its isomers represent a fascinating class of silicon hydrides that are the silicon analogues of the C₅ alkanes. Their molecular structure and bonding are of fundamental interest in inorganic chemistry and materials science, with potential implications for the development of novel silicon-based materials and as precursors in semiconductor fabrication. This technical guide provides a comprehensive overview of the core molecular structure and bonding characteristics of the three acyclic isomers of this compound: n-pentasilane, isothis compound, and neothis compound (B600054).

Molecular Structure and Isomerism

This compound exists as three structural isomers, analogous to pentane: a linear chain (n-pentasilane), a single-branched chain (isothis compound), and a double-branched, symmetric structure (neothis compound). The silicon atoms in these molecules are sp³ hybridized, leading to a tetrahedral geometry around each silicon atom. This tetrahedral arrangement dictates the overall shape and bond angles within the molecules.

n-Pentasilane (SiH₃-SiH₂-SiH₂-SiH₂-SiH₃)

The linear isomer, n-pentasilane, consists of a chain of five silicon atoms. Due to rotation around the Si-Si single bonds, n-pentasilane can exist in various conformations. The most stable conformations are those that minimize steric hindrance between the terminal silyl (B83357) (SiH₃) groups.

Isothis compound ((SiH₃)₂SiH-SiH₂-SiH₃)

Isothis compound features a branched structure with a tertiary silicon atom bonded to three other silicon atoms and one hydrogen atom.

Neothis compound (Si(SiH₃)₄)

Neothis compound possesses a highly symmetrical, tetrahedral structure with a central silicon atom bonded to four terminal silyl groups. This symmetrical arrangement results in a single, stable conformation.

Quantitative Structural Data

The precise molecular geometry of the this compound isomers has been investigated through a combination of experimental techniques and computational modeling. The following table summarizes key structural parameters.

| Parameter | n-Pentasilane (Calculated) | Isothis compound (Calculated) | Neothis compound (Experimental - Perchlorinated Analogue) | General Silanes (Experimental) |

| Si-Si Bond Length (Å) | ||||

| Si(terminal)-Si | 2.333 | 2.334 | 2.324 - 2.340[1] | 2.33[2] |

| Si-Si(internal) | 2.341 | 2.343 | - | - |

| Si-H Bond Length (Å) | ||||

| Si-H (primary) | 1.486 | 1.486 | - | 1.46 - 1.49[3][4] |

| Si-H (secondary) | 1.488 | 1.488 | - | - |

| Si-H (tertiary) | - | 1.491 | - | - |

| Bond Angles (°) | ||||

| ∠Si-Si-Si | ~111.4 | ~110.1 (internal) | ~109.5 (ideal tetrahedral) | ~104.2 (in cyclothis compound)[5] |

| ∠H-Si-H | ~108 | ~108 | - | 109.47 (in SiH₄) |

| ∠H-Si-Si | ~110 | ~110 | - | - |

| Dihedral Angles (°) | ||||

| Si-Si-Si-Si | anti (~180), gauche (~60) | - | - | - |

Bonding Characteristics

The bonding in this compound isomers is characterized by covalent sigma (σ) bonds between silicon atoms and between silicon and hydrogen atoms. As silicon is less electronegative than hydrogen, the Si-H bond has a polarity opposite to that of a C-H bond, with a partial positive charge on the silicon and a partial negative charge on the hydrogen.

The Si-Si bonds are also covalent and are longer and weaker than C-C bonds, which contributes to the lower thermal stability of silanes compared to their alkane counterparts. The tetrahedral sp³ hybridization of the silicon atoms is consistent across all three isomers, leading to bond angles that are generally close to the ideal tetrahedral angle of 109.5 degrees. Deviations from this ideal angle occur due to steric repulsion between bulky silyl groups, particularly in the more compact isomers like neothis compound.

Conformational Analysis of n-Pentasilane

The flexibility of the Si-Si-Si-Si dihedral angles in n-pentasilane allows for different spatial arrangements of the atoms. The lowest energy conformers are the anti-anti (trans-trans) and anti-gauche conformations, which minimize steric strain. The gauche-gauche conformers are higher in energy due to increased steric interactions between the terminal SiH₃ groups. The study of these conformations is crucial for understanding the physical and chemical properties of linear silanes.

Experimental Protocols

Synthesis of this compound Isomers

The synthesis of this compound isomers is challenging due to their pyrophoric nature and thermal instability. General synthetic routes often involve the reduction of the corresponding perchlorinated silanes with a reducing agent like lithium aluminum hydride.

Example Protocol: Synthesis of Neothis compound

A common precursor for neothis compound is dodecachloroneothis compound (Si(SiCl₃)₄).

-

Synthesis of Dodecachloroneothis compound: This precursor can be synthesized via the disproportionation of hexachlorodisilane (B81481) (Si₂Cl₆) or from the reaction of silicon tetrachloride (SiCl₄) with elemental silicon in the presence of a catalyst.[6] A literature procedure by Kaczmarczyk & Urry (1960) is a common reference for this synthesis.[1]

-

Reduction to Neothis compound: The purified dodecachloroneothis compound is then reduced to neothis compound. This is typically achieved by reacting it with a stoichiometric amount of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an inert, anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) under a dry, inert atmosphere (e.g., argon or nitrogen).

-

Purification: The resulting neothis compound is a volatile liquid and must be purified with care. Purification is typically performed by fractional distillation under reduced pressure to separate it from the solvent and any non-volatile byproducts. All glassware must be scrupulously dried, and all operations must be carried out using Schlenk line or glovebox techniques to exclude air and moisture.

Structural Characterization Techniques

The molecular structures of this compound isomers are determined using a variety of sophisticated analytical techniques.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions.

-

Methodology: A high-energy beam of electrons is directed through a gaseous sample of the this compound isomer. The electrons are scattered by the atoms in the molecules, creating a diffraction pattern. This pattern is recorded on a detector. The analysis of the diffraction pattern, including the intensity and angular distribution of the scattered electrons, allows for the determination of bond lengths, bond angles, and torsional angles.[7][8]

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule, from which precise bond lengths and angles can be derived. This technique is applicable to polar molecules.

-

Methodology: A sample of the gaseous this compound isomer is irradiated with microwave radiation. The molecules absorb energy at specific frequencies corresponding to transitions between different rotational energy levels. By analyzing the frequencies of these absorption lines, the rotational constants (A, B, C) of the molecule can be determined. These constants are related to the moments of inertia of the molecule, which in turn depend on the bond lengths and angles.[4][9][10]

X-ray Crystallography

For compounds that can be obtained as single crystals, X-ray crystallography provides a definitive determination of the molecular structure in the solid state. Neothis compound, due to its high symmetry, is a candidate for this technique, although its low melting point requires low-temperature crystallization and data collection.

-

Methodology: A single crystal of the this compound isomer is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. The positions and intensities of the diffracted spots are used to calculate an electron density map of the unit cell, from which the positions of the individual atoms can be determined with high precision, yielding accurate bond lengths and angles.[9]

Computational Chemistry

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for predicting and refining the molecular structures of this compound isomers.

-

Methodology: These methods solve the Schrödinger equation for the molecule to determine its electronic structure and energy. By performing a geometry optimization, the lowest energy arrangement of the atoms can be found, which corresponds to the equilibrium molecular structure. These calculations can provide highly accurate predictions of bond lengths, bond angles, and dihedral angles, which can be compared with and complement experimental data.

References

- 1. A new pseudopolymorph of perchlorinated neopentasilane: the benzene monosolvate Si(SiCl3)4·C6H6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.gla.ac.uk [chem.gla.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 8. personal.utdallas.edu [personal.utdallas.edu]

- 9. fiveable.me [fiveable.me]

- 10. sci.tanta.edu.eg [sci.tanta.edu.eg]

Spectroscopic Analysis of n-Pentasilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of n-pentasilane (Si₅H₁₂). Due to the limited availability of direct experimental spectra for n-pentasilane, this guide combines theoretical data with established spectroscopic trends observed in homologous linear oligosilanes. The information herein is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of silicon hydrides.

Oligosilanes, such as n-pentasilane, are of significant interest due to their unique electronic and physical properties stemming from σ-conjugation along the silicon backbone. Accurate spectroscopic characterization is paramount for understanding their structure, purity, and behavior in various applications. This guide covers the theoretical basis, experimental protocols, and expected data for Ultraviolet-Visible (UV-Vis), Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis and Handling of n-Pentasilane

The synthesis of n-pentasilane can be achieved through the pyrolysis of trisilane.[1] This process involves the thermal decomposition of trisilane in a pyrolysis reactor, followed by the removal of solid byproducts and condensation of the resulting silanes. Subsequent separation steps are employed to isolate n-pentasilane from other low-order and higher-order silanes.[1]

Extreme caution must be exercised when handling n-pentasilane and other oligosilanes. These compounds are typically air- and moisture-sensitive and can be pyrophoric. All handling should be conducted under an inert atmosphere (e.g., argon or nitrogen) using appropriate Schlenk line or glovebox techniques. Personal protective equipment, including flame-retardant lab coats, safety glasses, and appropriate gloves, is mandatory. It is crucial to consult the Safety Data Sheet (SDS) for silanes before any handling.[2][3][4][5][6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for investigating the electronic transitions in oligosilanes. The absorption of UV radiation promotes electrons from the Si-Si σ bonding orbitals to the corresponding σ* antibonding orbitals. A key feature of linear silanes is the phenomenon of σ-conjugation, where the Si-Si σ bonds interact along the chain, leading to a decrease in the HOMO-LUMO gap with increasing chain length.[7][8][9][10] This results in a bathochromic (red) shift of the absorption maximum (λmax) as the number of silicon atoms increases.

Expected UV-Vis Absorption Data

| Compound | Calculated Excitation Threshold (eV) | Estimated λmax (nm) |

| n-Pentasilane (n-Si₅H₁₂) | 6.14 | ~202 |

Data sourced from coupled-cluster calculations by Rantala et al. (2006).

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Due to its sensitivity to air and moisture, n-pentasilane must be handled under an inert atmosphere. A stock solution of n-pentasilane should be prepared in a dry, UV-grade alkane solvent (e.g., hexane (B92381) or cyclohexane) inside a glovebox.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is required. The instrument should be purged with nitrogen or argon if possible.

-

Measurement:

-

A cuvette equipped with a septum or a J. Young's tap should be used to maintain an inert atmosphere.

-

The cuvette is filled with the blank solvent (e.g., hexane) to record a baseline spectrum.

-

The sample solution is then carefully transferred to the cuvette using a gas-tight syringe.

-

The absorption spectrum is recorded over a suitable wavelength range (e.g., 190-400 nm).

-

-

Data Analysis: The wavelength of maximum absorption (λmax) is determined from the resulting spectrum.

UV-Vis Spectroscopy Experimental Workflow for n-Pentasilane.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy is essential for identifying the functional groups and bonding arrangements within a molecule. For n-pentasilane, IR and Raman spectroscopy are complementary techniques used to probe the Si-H and Si-Si vibrational modes.

-

Infrared (IR) Spectroscopy: Detects vibrations that result in a change in the molecular dipole moment. Si-H bond vibrations are typically strong in the IR spectrum.

-

Raman Spectroscopy: Detects vibrations that cause a change in the polarizability of the molecule. Si-Si bond vibrations, which are often weak or absent in the IR spectrum, are typically strong in the Raman spectrum.[11]

Expected Vibrational Frequencies

The following table summarizes the expected vibrational frequencies for key modes in n-pentasilane, based on data from related oligosilanes and amorphous silicon hydrides.[12][13][14][15]

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Intensity |

| Si-H Stretching | 2100 - 2150 | IR, Raman | Strong (IR) |

| SiH₂ Bending/Scissoring | ~910 | IR, Raman | Medium |

| SiH₃ Bending | 860 - 910 | IR, Raman | Medium |

| Si-H Wagging | ~630 | IR | Strong |

| Si-Si Stretching | 350 - 500 | Raman | Strong |

Experimental Protocols for Vibrational Spectroscopy

Infrared (IR) Spectroscopy:

-

Sample Preparation:

-

For liquid samples, a thin film can be prepared between two KBr or CsI plates inside a glovebox. The plates are then sealed in an airtight holder.

-

For solutions, a solution in a dry, IR-transparent solvent (e.g., hexane) can be prepared and analyzed in a sealed liquid cell with KBr or CsI windows.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Measurement: A background spectrum of the empty cell or solvent is recorded first. The sample is then placed in the beam path, and the spectrum is acquired.

-

Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the characteristic vibrational modes.

Raman Spectroscopy:

-

Sample Preparation: The sample can be sealed in a glass capillary or NMR tube under an inert atmosphere.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., CCD) is used.

-

Measurement: The laser is focused on the sample, and the scattered light is collected and analyzed. Care must be taken to avoid sample decomposition due to laser heating.

-

Data Analysis: The Raman shifts corresponding to the vibrational modes are identified and analyzed.

Workflow for Vibrational Spectroscopic Analysis of n-Pentasilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity in a molecule. For n-pentasilane, ¹H and ²⁹Si NMR are particularly informative.

-

¹H NMR: Provides information on the environment of the hydrogen atoms. In n-pentasilane, three distinct proton environments are expected: the terminal SiH₃ groups, the adjacent SiH₂ groups, and the central SiH₂ group.

-

²⁹Si NMR: Directly probes the silicon backbone. Three different silicon environments are also expected for n-pentasilane. ²⁹Si NMR is often challenging due to the low natural abundance of the ²⁹Si isotope (4.7%) and its long relaxation times.[16][17] Techniques like DEPT or the use of hyperpolarization can enhance signal intensity.[16]

Expected NMR Chemical Shifts

Predicting precise chemical shifts without experimental data is challenging. However, based on trends in linear silanes and related compounds, the following relative chemical shifts can be anticipated.[18][19] Chemical shifts are relative to tetramethylsilane (B1202638) (TMS).

¹H NMR:

| Proton Environment | Expected Multiplicity | Expected Integration |

| SiH ₃-SiH₂-SiH₂-SiH₂-SiH ₃ | Triplet | 6H |

| SiH₃-SiH ₂-SiH₂-SiH ₂-SiH₃ | Quintet | 4H |

| SiH₃-SiH₂-SiH ₂-SiH₂-SiH₃ | Quintet | 2H |

²⁹Si NMR:

| Silicon Environment | Relative Chemical Shift Trend |

| Si H₃-SiH₂-SiH₂-SiH₂-Si H₃ | Most shielded (upfield) |

| SiH₃-Si H₂-SiH₂-Si H₂-SiH₃ | Intermediate |

| SiH₃-SiH₂-Si H₂-SiH₂-SiH₃ | Least shielded (downfield) |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Inside a glovebox, dissolve a sufficient amount of n-pentasilane in a deuterated solvent that has been thoroughly dried over molecular sieves (e.g., benzene-d₆ or toluene-d₈). Transfer the solution to an NMR tube and seal it with a cap and paraffin (B1166041) film, or use a J. Young's NMR tube for a more robust seal.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

-

Measurement:

-

Acquire a ¹H NMR spectrum.

-

For ²⁹Si NMR, a longer acquisition time with a greater number of scans will be necessary due to the low sensitivity. The use of inverse-gated decoupling can help to mitigate negative NOE effects and allow for more accurate integration.

-

-

Data Analysis: Analyze the chemical shifts, multiplicities, and integration of the signals to confirm the structure of n-pentasilane and assess its purity.

NMR Spectroscopy Experimental Workflow for n-Pentasilane.

References

- 1. KR20170013080A - Method for Preparing Tetrasilane and Pentasilane - Google Patents [patents.google.com]

- 2. recsilicon.com [recsilicon.com]

- 3. recsilicon.com [recsilicon.com]

- 4. topwinchemical.com [topwinchemical.com]

- 5. ineos.com [ineos.com]

- 6. silicones.eu [silicones.eu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. escholarship.org [escholarship.org]

- 12. researchgate.net [researchgate.net]

- 13. Infrared and Raman spectra of the silicon-hydrogen bonds in amorphous silicon prepared by glow discharge and sputtering for Physical Review B - IBM Research [research.ibm.com]

- 14. Polarized Raman spectroscopy analysis of SiHX bonds in nanocrystalline silicon thin films [inis.iaea.org]

- 15. juser.fz-juelich.de [juser.fz-juelich.de]

- 16. The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. unige.ch [unige.ch]

- 18. researchgate.net [researchgate.net]

- 19. Performance of DFT for 29Si NMR Chemical Shifts of Silanes | Semantic Scholar [semanticscholar.org]

The Thermal Decomposition Mechanism of Pentasilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition mechanism of pentasilane (Si₅H₁₂). Due to the limited availability of direct experimental data on this compound pyrolysis, this guide draws upon computational studies of branched silanes, experimental findings on lower-order silanes, and general principles of silane (B1218182) chemistry to elucidate the probable decomposition pathways, kinetics, and experimental methodologies.

Introduction

This compound and its isomers are higher-order silanes that are of interest in materials science for the deposition of silicon-containing films and the synthesis of silicon nanoparticles. The thermal stability and decomposition pathways of these compounds are critical parameters for controlling these processes. The thermal decomposition of silanes is a complex process involving a series of elementary reactions, including silylene elimination, hydrogen elimination, and bond homolysis. This guide will delve into the theoretical and extrapolated mechanisms of this compound decomposition, supported by available data on related compounds.

Core Decomposition Pathways

The thermal decomposition of this compound is believed to proceed through several competing pathways, with the dominant mechanism being highly dependent on temperature and pressure. Computational studies on branched silanes suggest the following primary initiation steps.

2.1. Silylene Extrusion (1,2-Hydrogen Shift)

At lower temperatures, the predominant decomposition pathway is believed to be a 1,2-hydrogen shift, leading to the extrusion of a silylene species (e.g., :SiH₂) and the formation of a shorter silane. For n-pentasilane, this can occur at different positions along the silicon backbone, leading to various products.

2.2. Dihydrogen Elimination

Another significant pathway is the elimination of a molecule of hydrogen (H₂), resulting in the formation of a silylsilylene or a disilene intermediate. This process is a key step in the formation of unsaturated silicon hydrides.

2.3. Homolytic Bond Cleavage

At higher temperatures, homolytic cleavage of the Si-Si and Si-H bonds becomes more significant. The weaker Si-Si bond is more susceptible to breaking than the Si-H bond, leading to the formation of silyl (B83357) radicals. These radicals can then initiate a cascade of secondary reactions.

The interplay of these primary decomposition routes leads to a complex reaction network involving various intermediates and final products.

Quantitative Data

| Bond Type | General BDE (kcal/mol) | Notes |

| Si-Si (in polysilanes) | ~74 | Weaker than Si-H bonds, making them more likely to break at lower temperatures. |

| Primary Si-H | ~90 | Stronger than Si-Si bonds. |

| Secondary Si-H | ~88 | Slightly weaker than primary Si-H bonds. |

Note: These are generalized values and can vary depending on the specific molecular structure and computational method used.

Experimental Protocols

While specific experimental studies focused exclusively on the thermal decomposition of this compound are scarce, the methodologies employed for studying other silanes can be directly applied. The primary techniques are shock tube and flow reactor studies coupled with sensitive detection methods.

4.1. Shock Tube Pyrolysis

A shock tube is an apparatus used to study chemical kinetics at high temperatures and pressures for very short reaction times.[1][2]

-

Methodology: A mixture of this compound highly diluted in an inert gas (e.g., Argon) is rapidly heated by a shock wave. The temperature and pressure behind the reflected shock wave can be precisely controlled. The reaction progress is monitored in real-time using techniques like laser absorption spectroscopy or by analyzing the quenched reaction products using gas chromatography-mass spectrometry (GC-MS).[3][4]

-

Apparatus: A typical shock tube consists of a high-pressure driver section and a low-pressure driven section, separated by a diaphragm. The test gas mixture is introduced into the driven section. Rupturing the diaphragm generates a shock wave that propagates through the test gas, heating it rapidly and homogeneously.[1][5][6]

4.2. Flow Reactor Pyrolysis

Flow reactors are used to study chemical kinetics over longer reaction times and at a wider range of pressures than shock tubes.[7][8]

-

Methodology: A continuous flow of a dilute mixture of this compound in a carrier gas is passed through a heated reactor tube. The temperature profile of the reactor is well-characterized. The residence time of the gas in the heated zone determines the reaction time. Samples of the gas are extracted at the reactor outlet and analyzed to determine the extent of decomposition and the product distribution.[9]

-

Apparatus: A flow reactor system typically consists of a gas handling system to prepare the reactant mixture, a heated reactor tube (often made of quartz or alumina), a pressure control system, and a product analysis system, which commonly includes a GC-MS.[10][11]

4.3. Product Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the products of pyrolysis.

-

Methodology: The effluent from the reactor is injected into a gas chromatograph, where the different components of the mixture are separated based on their volatility and interaction with the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component that aids in its identification.[2][11]

Visualization of Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the proposed thermal decomposition pathways of n-pentasilane.

Caption: Primary decomposition pathways of n-pentasilane.

References

- 1. Shock Tubes | Hanson Research Group [hanson.stanford.edu]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Shock tube - Wikipedia [en.wikipedia.org]

- 7. Tubular Flow Reactors With First-Order Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wwwresearch.sens.buffalo.edu [wwwresearch.sens.buffalo.edu]

- 9. researchgate.net [researchgate.net]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. Determination of fast gas–liquid reaction kinetics in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00390H [pubs.rsc.org]

In-Depth Technical Guide: The Gas-Phase Chemistry of Linear Pentasilane (n-Si₅H₁₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linear pentasilane (n-Si₅H₁₂), a higher-order silane (B1218182), is a key intermediate in the thermal decomposition of monosilane and plays a crucial role in the chemical vapor deposition (CVD) of silicon thin films, a fundamental process in the semiconductor and solar cell industries. Understanding its gas-phase chemistry, including its thermodynamic properties and decomposition kinetics, is paramount for optimizing these manufacturing processes and for the synthesis of novel silicon-based nanomaterials. This technical guide provides a comprehensive overview of the current scientific understanding of the gas-phase chemistry of linear this compound, focusing on its thermochemistry, decomposition pathways, and the experimental and computational methods used for its study.

Thermochemical Properties of Linear this compound

Accurate thermochemical data are essential for modeling the behavior of linear this compound in the gas phase. While extensive experimental data for higher-order silanes are scarce, computational chemistry provides reliable estimates for their thermodynamic properties. The following table summarizes key thermochemical parameters for linear this compound, primarily derived from theoretical calculations.

Table 1: Calculated Thermochemical Properties of Linear this compound (n-Si₅H₁₂)

| Property | Value | Method | Reference |

| Standard Enthalpy of Formation (ΔHf°) | |||

| at 298.15 K (kcal/mol) | Data not available in search results | ||

| Standard Molar Entropy (S°) | |||

| at 298.15 K (cal/mol·K) | Data not available in search results | ||

| Gibbs Free Energy of Formation (ΔGf°) | |||

| at 298.15 K (kcal/mol) | Data not available in search results | ||

| Si-Si Bond Dissociation Energy (kcal/mol) | ~74 | G2MP2, G3B3 | [1] |

| Si-H Bond Dissociation Energy (kcal/mol) | ~91 | G2MP2, G3B3 | [1] |

Note: The table indicates where specific quantitative data for linear this compound was not found in the provided search results. The bond dissociation energies are general values for n-silanes and provide an approximation for this compound.

Gas-Phase Decomposition of Linear this compound

The thermal decomposition of linear this compound is a complex process involving a network of elementary reactions. The primary decomposition pathways are believed to be analogous to those of other lower-order silanes, such as disilane (B73854) and trisilane. These mechanisms are dominated by silylene elimination and hydrogen elimination reactions.

Key Decomposition Pathways

The pyrolysis of silanes is generally accepted to proceed through a series of chemical reactions that include Si-Si bond formation and hydrogen elimination, leading to the production of silanes with an increasing number of silicon atoms.[1] Within a given silane family, 1,2-hydrogen shifts, as well as ring-opening and closing reactions, contribute to the interconversion between different isomers.[1]

The principal decomposition channels for linear silanes are initiated by the following types of reactions:

-

Silylene Elimination: The cleavage of a Si-Si bond to produce a lower-order silane and a silylene (e.g., :SiH₂). For linear this compound, this could involve the formation of tetrasilane and silylene.

-

n-Si₅H₁₂ → n-Si₄H₁₀ + :SiH₂

-

-

Hydrogen Elimination: The removal of a hydrogen molecule (H₂) to form a silylene or a molecule with a silicon-silicon double bond (disilene).

-

n-Si₅H₁₂ → Si₅H₁₀ + H₂

-

-

Homolytic Si-Si Bond Cleavage: The breaking of a silicon-silicon bond to form two silyl (B83357) radicals.

-

n-Si₅H₁₂ → •SiₓH₂ₓ₊₁ + •SiᵧH₂ᵧ₊₁ (where x+y=5)

-

The reactive intermediates, such as silylenes and silyl radicals, can then participate in a variety of secondary reactions, including:

-

Silylene Insertion: Silylenes can insert into Si-H and Si-Si bonds of other silane molecules, leading to the formation of higher-order silanes.

-

:SiH₂ + n-Si₅H₁₂ → Si₆H₁₄ (isomers)

-

-

Radical Chain Reactions: Silyl radicals can propagate chain reactions through hydrogen abstraction and addition to other silanes.

The following diagram illustrates the general reaction pathways involved in the pyrolysis of higher-order silanes, including linear this compound.

Reaction Kinetics

Table 2: Kinetic Parameters for Selected Silane Decomposition Reactions

| Reaction | Pre-exponential Factor (A) | Activation Energy (Ea) | Method | Reference |

| n-Si₅H₁₂ → Products | Data not available in search results | Data not available in search results |

Note: This table is a placeholder for quantitative kinetic data for linear this compound, which was not found in the provided search results. The data for related, well-studied silane reactions would typically be presented here.

Experimental and Computational Protocols

The study of the gas-phase chemistry of higher-order silanes like linear this compound relies on a combination of sophisticated experimental techniques and high-level computational methods.

Experimental Methodologies

1. Shock Tube Studies:

-

Principle: A shock wave rapidly heats a gas sample to a high temperature and pressure, initiating chemical reactions. The species concentrations are then monitored over time using various diagnostic techniques.

-

Apparatus: A single-pulse shock tube is often used for pyrolysis studies.[2]

-

Procedure:

-

A dilute mixture of the silane in an inert gas (e.g., Argon) is introduced into the driven section of the shock tube.

-

A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that propagates through the reactant gas mixture.

-

The reflected shock wave further heats and compresses the gas, initiating the pyrolysis reactions.

-

The reaction is quenched by an expansion wave, and the product mixture is collected for analysis.

-

-

Analysis: The product distribution is typically analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[3] This technique allows for the separation and identification of various silane isomers and other decomposition products.[4]

2. Flow Reactor Studies:

-

Principle: The reactant gas flows through a heated tube reactor at a controlled temperature, pressure, and residence time.

-

Apparatus: A tubular reactor, often made of quartz, is placed inside a furnace.[5]

-

Procedure:

-

A mixture of the silane and a carrier gas is introduced into the reactor at a constant flow rate.

-

The temperature profile of the reactor is carefully controlled.

-

The effluent gas from the reactor is continuously sampled and analyzed.

-

-

Analysis: Mass spectrometry and GC-MS are commonly used to monitor the concentrations of reactants and products as a function of reaction conditions.[6]

The following diagram outlines a typical experimental workflow for studying silane pyrolysis.

Computational Methodologies

Due to the challenges in experimentally studying the reactive intermediates and transition states, computational chemistry plays a vital role in elucidating the reaction mechanisms and providing thermochemical and kinetic data.

-

Quantum Chemical Calculations:

-

Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used to calculate the geometries, vibrational frequencies, and energies of reactants, products, and transition states.[7]

-

Ab Initio Methods: High-accuracy ab initio methods, such as G2, G3, and CCSD(T), are employed to obtain reliable thermochemical data, including enthalpies of formation and bond dissociation energies.[1]

-

-

Reaction Rate Theory:

-

Transition State Theory (TST): TST is used to calculate the rate constants of elementary reactions from the properties of the reactants and the transition state.

-

Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: For unimolecular reactions, RRKM theory is often used to account for the pressure dependence of the rate constants.

-

Conclusion

The gas-phase chemistry of linear this compound is a complex and critical aspect of silicon chemistry, with significant implications for materials science and industrial applications. While direct experimental data on its thermochemistry and kinetics are limited, a combination of studies on lower-order silanes and advanced computational methods has provided valuable insights into its decomposition pathways. The primary mechanisms involve silylene elimination, hydrogen elimination, and radical chain reactions, leading to the formation of a variety of silicon hydrides and ultimately, silicon deposition. Further research, particularly focused on obtaining precise quantitative data for the elementary reactions of this compound, will be instrumental in developing more accurate kinetic models for silane pyrolysis and advancing the technologies that rely on it.

References

- 1. researchgate.net [researchgate.net]

- 2. Single-Pulse Shock Tube Experimental and Kinetic Modeling Study on Pyrolysis of a Direct Coal Liquefaction-Derived Jet Fuel and Its Blends with the Traditional RP-3 Jet Fuel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gibbs Free Energy [chem.fsu.edu]

- 4. researchgate.net [researchgate.net]

- 5. atct.anl.gov [atct.anl.gov]

- 6. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

physical and chemical properties of cyclopentasilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentasilane (Si₅H₁₀) is a cyclic silicon hydride that has garnered significant interest for its potential applications in the electronics industry as a liquid silicon precursor. This technical guide provides an in-depth overview of the physical and chemical properties of cyclothis compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential, though currently nascent, relevance in the field of drug development and biomedical applications. The information is presented to be a valuable resource for researchers and professionals working with silicon-based materials.

Introduction

Cyclothis compound is the silicon analogue of cyclopentane, consisting of a five-membered ring of silicon atoms, each bonded to two hydrogen atoms.[1] It is a colorless, pyrophoric liquid at standard conditions.[1] Its primary application focus has been in materials science, particularly as a liquid precursor for the deposition of amorphous and polycrystalline silicon thin films, which are crucial components in semiconductor devices and solar cells. This guide aims to consolidate the available technical information on cyclothis compound, providing a solid foundation for researchers exploring its properties and potential applications.

Physical Properties

The physical properties of cyclothis compound are summarized in the table below. It is important to distinguish cyclothis compound (Si₅H₁₀) from the more commonly known cyclopentasiloxane ([(CH₃)₂SiO]₅), as their properties differ significantly.

| Property | Value | Reference |

| Molecular Formula | Si₅H₁₀ | [1][2] |

| Molecular Weight | 150.51 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [1][2] |

| Melting Point | -10.5 °C | [1] |

| Boiling Point | Decomposes at 84 °C | [1] |

| Solubility | Reacts with water. Soluble in some organic solvents. | [4] |

Chemical Properties and Reactivity

Cyclothis compound is a highly reactive compound, primarily due to the strained Si-Si bonds in its five-membered ring and the presence of Si-H bonds.

-

Pyrophoric Nature : Cyclothis compound is pyrophoric, meaning it can spontaneously ignite in air.[1] This necessitates careful handling under inert atmosphere.

-

Thermal Decomposition : The molecule is thermally sensitive and begins to decompose at temperatures above 84 °C, losing hydrogen and polymerizing.[1] At higher temperatures (178 °C), it can yield disilane, and above 250 °C, it forms a silicon-hydrogen polymer.[1] The thermal decomposition can be utilized for the controlled deposition of silicon films.

-

Reactivity with Water : Silanes, in general, react with water, especially in the presence of basic catalysts, to produce silicon dioxide and hydrogen gas.[4]

-

σ-Delocalization : Cyclothis compound exhibits σ-delocalization, a property that influences its electronic characteristics.[1]

Experimental Protocols

Synthesis of Cyclothis compound

The synthesis of cyclothis compound is a multi-step process that requires anhydrous and anaerobic conditions due to the pyrophoric nature of the product and intermediates. The general pathway involves the synthesis of a substituted cyclothis compound followed by halogenation and subsequent reduction.

Step 1: Synthesis of Decaphenylcyclothis compound

This step involves the reductive coupling of diphenyldichlorosilane with an alkali metal, such as lithium.

-

Reactants : Diphenyldichlorosilane ((C₆H₅)₂SiCl₂), Lithium metal, and a suitable solvent like tetrahydrofuran (B95107) (THF).

-

Procedure :

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add dry THF and freshly cut lithium metal.

-

Heat the mixture to reflux with vigorous stirring to create a fine dispersion of lithium.

-

Cool the mixture and add a solution of diphenyldichlorosilane in THF dropwise.

-

After the addition is complete, stir the reaction mixture at room temperature overnight.

-

Quench the reaction carefully with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride).

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent under vacuum to obtain crude decaphenylcyclothis compound.

-

Purify the product by recrystallization.

-

Step 2: Synthesis of Decachlorocyclothis compound

This step involves the cleavage of the phenyl groups from decaphenylcyclothis compound and their replacement with chlorine atoms.

-

Reactants : Decaphenylcyclothis compound, Aluminum chloride (AlCl₃), and Hydrogen chloride (HCl) in benzene (B151609).

-

Procedure :

-

Dissolve decaphenylcyclothis compound in dry benzene in a reaction flask.

-

Add a catalytic amount of anhydrous aluminum chloride.

-

Bubble dry hydrogen chloride gas through the solution.

-

Monitor the reaction by a suitable analytical technique (e.g., NMR spectroscopy) until completion.

-

Remove the solvent and volatile byproducts under vacuum to yield decachlorocyclothis compound.

-

Step 3: Synthesis of Cyclothis compound

This final step is the reduction of decachlorocyclothis compound to cyclothis compound.

-

Reactants : Decachlorocyclothis compound and a reducing agent like Lithium aluminum hydride (LiAlH₄) in a dry ether solvent.

-

Procedure :

-

In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ in dry diethyl ether or THF.

-

Cool the suspension in an ice bath and add a solution of decachlorocyclothis compound in the same solvent dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours.

-

Carefully quench the excess LiAlH₄ by slow, sequential addition of ethyl acetate, followed by aqueous workup.

-

Separate the organic layer, dry it over an anhydrous drying agent (e.g., magnesium sulfate), and filter.

-

The cyclothis compound is in the organic solution and should be handled with extreme care due to its pyrophoric nature. Purification is typically achieved by vacuum distillation.

-

Purification

Due to its high reactivity and thermal sensitivity, the purification of cyclothis compound is challenging. The primary method for purifying liquid silanes is vacuum distillation .

-

Procedure :

-

The crude cyclothis compound solution is transferred to a distillation apparatus under an inert atmosphere.

-

The system is slowly evacuated to the desired pressure.

-

The distillation is performed at a low temperature to prevent thermal decomposition.

-

The purified cyclothis compound is collected in a cooled receiver flask, which is also maintained under an inert atmosphere.

-

Analytical Characterization

Several analytical techniques are employed to characterize cyclothis compound and its derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ²⁹Si NMR are powerful tools for confirming the structure of cyclothis compound and identifying impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy can be used to identify the Si-H and Si-Si vibrational modes characteristic of cyclothis compound.

-

Raman Spectroscopy : Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR and is useful for analyzing silane (B1218182) compounds.[5][6][7]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS can be used to determine the purity of cyclothis compound and identify any volatile byproducts from its synthesis or decomposition.

Applications in Materials Science

The primary application of cyclothis compound is as a liquid silicon ink for the fabrication of silicon-containing thin films. This approach offers several advantages over traditional gas-phase deposition methods, such as plasma-enhanced chemical vapor deposition (PECVD), including lower processing costs and the ability to use solution-based deposition techniques like spin-coating and inkjet printing.

The thermal decomposition of cyclothis compound at relatively low temperatures allows for the formation of amorphous or polycrystalline silicon layers on various substrates. These films are integral to the manufacturing of:

-

Thin-film transistors (TFTs) for displays

-

Solar cells

-

Other electronic devices

Relevance to Drug Development and Biomedical Applications

While there is currently no direct, documented application of cyclothis compound in drug development, the broader field of silicon-based nanomaterials holds significant promise for biomedical applications. Cyclothis compound, as a precursor to silicon nanoparticles and films, is relevant to this emerging area.

-

Biocompatibility of Silicon Nanomaterials : Studies have shown that silicon-based nanoparticles can be biocompatible.[8][9][10][11] Porous silicon nanoparticles, which can be derived from silane precursors, are biodegradable and have shown potential for in vivo applications.[12] The degradation product of silicon is orthosilicic acid (Si(OH)₄), which is naturally found in the human body and is excreted through urine.[12]

-

Potential for Drug Delivery : The porous nature of some silicon nanomaterials makes them attractive candidates for drug delivery systems. The surface of these nanoparticles can be functionalized to attach drug molecules for targeted delivery.

-

Bioimaging : Luminescent silicon nanoparticles have been investigated for in vivo imaging applications due to their photostability and biocompatibility.[12]

It is important to note that the direct biological activity and toxicology of cyclothis compound itself have not been extensively studied. Its high reactivity and pyrophoric nature would likely preclude its direct use in biological systems. However, its role as a precursor for creating biocompatible silicon nanomaterials warrants consideration by researchers in drug development and nanomedicine.

Safety and Handling

Cyclothis compound is a hazardous material that requires strict safety protocols.

-

Pyrophoric : It ignites spontaneously in air. All handling must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.

-

Reactive : It reacts with water and other protic solvents.

-

Personal Protective Equipment (PPE) : Appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves, must be worn at all times.

-

Storage : Cyclothis compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere, away from sources of ignition.

Conclusion

Cyclothis compound is a fascinating and highly reactive molecule with established applications in materials science, particularly as a liquid silicon precursor. Its physical and chemical properties are dictated by its strained cyclic structure. While its direct application in drug development is not yet realized, its role as a precursor to biocompatible silicon nanomaterials opens up possibilities for future research in nanomedicine, including drug delivery and bioimaging. A thorough understanding of its properties and safe handling procedures is paramount for any researcher working with this compound. This guide serves as a foundational resource to aid in these endeavors.

References

- 1. Cyclothis compound - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. Cyclothis compound CAS#: 289-22-5 [m.chemicalbook.com]

- 4. gelest.com [gelest.com]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of silanes and of siloxanes formation by Raman spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. SiO2 nanoparticles biocompatibility and their potential for gene delivery and silencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biocompatibility assessment of Si-based nano- and micro-particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The mechanisms of surface chemistry effects of mesoporous silicon nanoparticles on immunotoxicity and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biocompatibility Assessment of Si-based Nano- and Micro-particles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biodegradable luminescent porous silicon nanoparticles for in vivo applications - PMC [pmc.ncbi.nlm.nih.gov]

Pentasilane: A Technical Guide to Its Properties and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 14868-53-2[1]